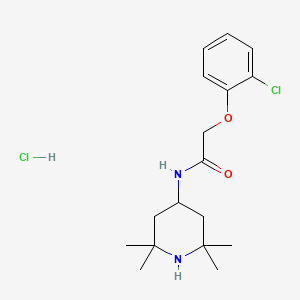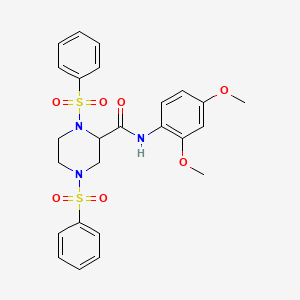
2-(2-chlorophenoxy)-N-(2,2,6,6-tetramethyl-4-piperidinyl)acetamide hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-chlorophenoxy)-N-(2,2,6,6-tetramethyl-4-piperidinyl)acetamide hydrochloride, also known as S 38093, is a potent and selective antagonist of the serotonin 5-HT6 receptor. The 5-HT6 receptor is a G-protein-coupled receptor that is predominantly expressed in the brain, and has been implicated in a variety of neurological and psychiatric disorders, including Alzheimer's disease, schizophrenia, and depression. In recent years, S 38093 has emerged as a promising tool compound for the study of 5-HT6 receptor function, and has shown potential as a therapeutic agent for the treatment of these disorders.
Mecanismo De Acción
The exact mechanism of action of S 38093 is not fully understood, but it is believed to act as a competitive antagonist of the 5-HT6 receptor. By binding to this receptor, S 38093 blocks the binding of serotonin and other endogenous ligands, and prevents the downstream signaling pathways that are activated by receptor activation. This leads to a reduction in the activity of the 5-HT6 receptor, and may contribute to the observed effects of S 38093 on cognitive function.
Biochemical and physiological effects:
In addition to its effects on cognitive function, S 38093 has been shown to have a number of other biochemical and physiological effects. For example, S 38093 has been shown to increase the expression of brain-derived neurotrophic factor (BDNF) in the hippocampus, which is a key regulator of neuronal survival and plasticity. S 38093 has also been shown to reduce anxiety-like behaviors in animal models, and to increase dopamine release in the prefrontal cortex.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of S 38093 as a tool compound is its high selectivity for the 5-HT6 receptor. This allows researchers to study the effects of 5-HT6 receptor blockade in isolation, without the confounding effects of off-target binding. However, one limitation of S 38093 is its relatively low potency compared to other 5-HT6 receptor antagonists, which may limit its usefulness in certain experimental paradigms.
Direcciones Futuras
There are several potential future directions for research on S 38093 and the 5-HT6 receptor. One area of interest is the role of the 5-HT6 receptor in the pathophysiology of depression, and the potential of 5-HT6 receptor antagonists like S 38093 as antidepressant agents. Another area of interest is the potential of 5-HT6 receptor antagonists as cognitive enhancers in disorders such as Alzheimer's disease and schizophrenia. Finally, there is ongoing interest in the development of more potent and selective 5-HT6 receptor antagonists, which may have improved therapeutic potential compared to S 38093.
Métodos De Síntesis
The synthesis of S 38093 has been described in several publications. One of the most commonly used methods involves the reaction of 2-chlorophenol with 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) to form the corresponding chlorophenoxyl radical, which is then reacted with N-(2-chloroethyl)acetamide to form the desired product. The hydrochloride salt of S 38093 is typically obtained by treatment of the free base with hydrochloric acid.
Aplicaciones Científicas De Investigación
S 38093 has been extensively studied in vitro and in vivo as a tool compound for the study of 5-HT6 receptor function. In vitro, S 38093 has been shown to bind selectively and with high affinity to the 5-HT6 receptor, and to inhibit the binding of radioligands to this receptor. In vivo, S 38093 has been shown to increase acetylcholine release in the prefrontal cortex and hippocampus, and to improve cognitive performance in animal models of Alzheimer's disease and schizophrenia.
Propiedades
IUPAC Name |
2-(2-chlorophenoxy)-N-(2,2,6,6-tetramethylpiperidin-4-yl)acetamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25ClN2O2.ClH/c1-16(2)9-12(10-17(3,4)20-16)19-15(21)11-22-14-8-6-5-7-13(14)18;/h5-8,12,20H,9-11H2,1-4H3,(H,19,21);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYGSXXFOAQLNAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CC(N1)(C)C)NC(=O)COC2=CC=CC=C2Cl)C.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[2-ethyl-2-methyl-4-(4-methylphenyl)tetrahydro-2H-pyran-4-yl]acetic acid](/img/structure/B5126406.png)
![1-[5-({3-[(4-isopropylphenyl)amino]-1-piperidinyl}carbonyl)-2-thienyl]ethanone](/img/structure/B5126414.png)
![N-{[2-(2-methoxyphenoxy)-3-pyridinyl]methyl}-2-(2-methyl-1,3-thiazol-4-yl)acetamide](/img/structure/B5126421.png)

![N-({1-[2-(4-fluorophenyl)ethyl]-4-piperidinyl}methyl)-N-methylcyclobutanamine](/img/structure/B5126438.png)
![1,2-dichloro-3-[4-(2-methoxyphenoxy)butoxy]benzene](/img/structure/B5126440.png)
![N-{[3-(1,3-benzodioxol-5-yl)-1H-pyrazol-4-yl]methyl}-2-(4-phenyl-1,3-thiazol-2-yl)ethanamine](/img/structure/B5126447.png)
![3,4-dimethoxy-N-[(4-methyl-5-{[2-(3-nitrophenyl)-2-oxoethyl]thio}-4H-1,2,4-triazol-3-yl)methyl]benzamide](/img/structure/B5126453.png)
methanone](/img/structure/B5126460.png)
![5-{4-[(4-bromobenzyl)oxy]benzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5126468.png)
![N-(2-furylmethyl)-2-[(3-methylbenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5126497.png)
![N-(4-iodophenyl)-2-[(4-methyl-6-phenyl-2-pyrimidinyl)thio]acetamide](/img/structure/B5126498.png)
